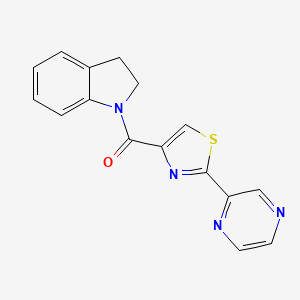

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Description

Properties

IUPAC Name |

2,3-dihydroindol-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c21-16(20-8-5-11-3-1-2-4-14(11)20)13-10-22-15(19-13)12-9-17-6-7-18-12/h1-4,6-7,9-10H,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHRFLNXWVCRFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the pyrazine and thiazole rings. Key steps include:

-

Formation of Indole Derivative:

- Starting from aniline, the indole ring is synthesized via Fischer indole synthesis.

- Reaction conditions: Acidic medium, high temperature.

-

Synthesis of Pyrazine Ring:

- Pyrazine is formed through the condensation of appropriate diamines with diketones.

- Reaction conditions: Reflux in ethanol or other suitable solvents.

-

Construction of Thiazole Ring:

- Thiazole is synthesized by the cyclization of α-haloketones with thiourea.

- Reaction conditions: Mild heating in an aqueous or alcoholic medium.

-

Coupling Reactions:

- The final step involves coupling the indole, pyrazine, and thiazole moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone (Compound 12)

- Structural Differences: Replaces the indoline group with a (S)-2-(3,4-dimethoxybenzyl)pyrrolidine moiety. The pyrazine ring is directly attached to the methanone, unlike the thiazole-mediated linkage in the target compound.

- Biological Activity : Acts as a dual orexin receptor antagonist, with demonstrated efficacy in sleep regulation.

- Synthesis : Yielded 79% via coupling of 3-(m-tolyl)pyrazine-2-carboxylic acid and (S)-2-(3,4-dimethoxybenzyl)pyrrolidine. LC-MS data ([M+H]⁺ = 418.16) confirm purity .

- SAR Insights : The dimethoxybenzyl group may enhance lipophilicity and membrane permeability, while the m-tolyl substituent on pyrazine could optimize receptor binding.

(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(2-methyl-5-(m-tolyl)thiazol-4-yl)methanone (Compound 13)

- Structural Differences :

- Retains the pyrrolidine-dimethoxybenzyl group but replaces pyrazine with a thiazole ring substituted at positions 2 (methyl) and 5 (m-tolyl).

- Key Contrasts vs. Methyl and m-tolyl groups on thiazole may sterically hinder binding compared to the pyrazin-2-yl substituent in the target compound.

- Implications : The thiazole’s substitution pattern likely alters electronic properties and steric bulk, affecting target selectivity.

Simpler Thiazole Derivatives ()

- Example 1: 2-Pentyl-4-propyl-1,3-thiazole Structure: A non-aromatic thiazole with alkyl chains. Role: Serves as a benchmark for studying how aromatic substituents (e.g., pyrazine in the target compound) enhance dipole interactions or metabolic stability.

- Example 2 : 1-(2-Methylpyridin-4-yl)ethan-1-one

- Structure : A pyridine derivative with an acetyl group.

- Comparison : Highlights how electron-withdrawing groups (e.g., acetyl) influence electron density vs. the electron-rich pyrazine-thiazole system in the target compound.

Structural and Electronic Analysis

Crystallographic and Computational Tools

- SHELX Suite : Used for resolving crystal structures of related compounds (e.g., orexin antagonists in ), enabling precise bond-length and angle comparisons .

- Multiwfn: Facilitates wavefunction analysis to compare electrostatic potentials (ESP) and electron localization functions (ELF) between the target compound and analogs. For instance, the pyrazine-thiazole system likely exhibits distinct ESP maps vs. pyrrolidine-based compounds, influencing receptor binding .

Physicochemical Properties

- LogP Trends : The indoline group in the target compound may reduce lipophilicity compared to the dimethoxybenzyl-pyrrolidine in Compound 12.

Biological Activity

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone features a unique combination of an indoline structure with thiazole and pyrazine substituents. Its molecular formula is with a molecular weight of 308.36 g/mol. The structural complexity may enhance its binding affinity and specificity towards biological targets compared to simpler compounds.

The primary target for Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone is Toll-like receptor 7 (TLR7) . Upon activation, TLR7 triggers a cascade of immune responses, leading to the production of various cytokines. This interaction is significant in modulating immune responses, particularly against viral infections such as Hepatitis B virus (HBV).

Biochemical Pathways

- Activation of TLR7 : The compound activates TLR7, which subsequently induces the secretion of cytokines such as IL-12, TNF-α, and IFN-α.

- Suppression of HBV Replication : The compound has shown promising results in suppressing HBV DNA replication in both wild-type and resistant strains, with reported IC50 values as low as 0.13 μM .

Antiviral Activity

Recent studies have highlighted the antiviral potential of Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone against HBV. In vitro evaluations demonstrated that certain derivatives could significantly inhibit HBV replication and activate immune responses through TLR7 .

Antioxidant Properties

Compounds similar to Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone have exhibited antioxidant activities with IC50 values ranging from 0.13 to 8.43 µmol/ml, indicating their potential utility in combating oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Indole derivatives | Contains indole ring | Anti-cancer activity |

| Thiazole derivatives | Contains thiazole ring | Antimicrobial properties |

| Pyrazine derivatives | Contains pyrazine ring | Neuroprotective effects |

Study on Anti-HBV Activity

A study published in 2024 focused on thirty-seven derivatives of indolin-thiazole compounds, including Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone. One notable compound (11a) displayed significant anti-HBV activity with IC50 values of 0.13 μM against wild-type strains and 0.36 μM against resistant strains. Mechanistic studies revealed that this compound could effectively activate TLR7, leading to enhanced immune responses .

Antioxidant Potential Evaluation

Research evaluating the antioxidant potential of similar compounds indicated that they could effectively scavenge free radicals, contributing to their therapeutic properties in oxidative stress conditions.

Q & A

Q. What are the established synthetic routes for Indolin-1-yl(2-(pyrazin-2-yl)thiazol-4-yl)methanone?

Methodological Answer: The synthesis typically involves coupling reactions between indole and pyrazine-thiazole precursors. Key steps include:

- Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis, using α-bromoketones and thioureas under reflux in ethanol .

- Step 2: Functionalization of the pyrazine ring via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Step 3: Final coupling of the indole moiety using reductive amination or acid-catalyzed condensation, as seen in analogous indolin-1-yl methanone syntheses .

- Optimization: Reaction conditions (solvent: DMF or THF; temperature: 60–100°C) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) are critical for yield and purity .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural elucidation employs:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm connectivity of indole, pyrazine, and thiazole moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~190 ppm) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.21 Å) .

Q. What preliminary biological screening methods are used for this compound?

Methodological Answer: Initial screens focus on:

- Enzyme Inhibition Assays: Testing against targets like CYP3A4 using fluorogenic substrates and monitoring activity via fluorescence spectroscopy .

- Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while ethanol/water mixtures improve recrystallization .

- Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling, with ligands like XPhos enhancing efficiency .

- Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., CYP3A4 active site) using PDB structures (e.g., 1TQN) .

- Electronic Structure Analysis: Multiwfn calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can contradictory crystallographic or spectroscopic data be resolved?

Methodological Answer:

- Multi-technique Validation: Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare XRD bond lengths with DFT-optimized structures .

- Hirshfeld Surface Analysis: Identifies non-covalent interactions (e.g., C–H···O) that may explain packing anomalies in XRD data .

- Dynamic NMR: Resolves fluxional behavior in solution (e.g., rotational barriers in thiazole rings) .

Q. What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.